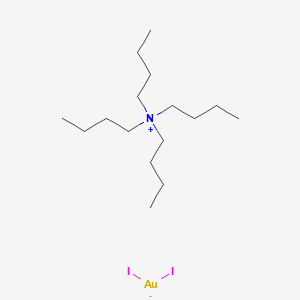

Tetrabutylammonium Diiodoaurate

Descripción general

Descripción

Tetrabutylammonium Diiodoaurate: is a coordination complex containing a gold(I) ion coordinated to two iodide ions and a tetrabutylammonium cation. This compound is notable for its use in various chemical reactions and scientific research applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized by reacting tetrabutylammonium iodide with gold(I) chloride in an appropriate solvent, such as acetonitrile or methanol.

Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form gold(III) complexes.

Reduction: Reduction reactions can convert the gold(I) ion to gold(0) or gold(III) depending on the reagents used.

Substitution: This compound can participate in substitution reactions where the iodide ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.

Reduction: Reducing agents such as sodium borohydride and ascorbic acid are often used.

Substitution: Various ligands, such as phosphines and thiolates, can be used to substitute the iodide ligands.

Major Products Formed:

Gold(III) Complexes: Resulting from oxidation reactions.

Gold Nanoparticles: Formed through reduction reactions.

Substituted Gold(I) Complexes: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry: Tetrabutylammonium Diiodoaurate is used as a catalyst in organic synthesis and as a precursor for the preparation of gold nanoparticles. Biology: It is employed in biological studies to investigate the interaction of gold complexes with biomolecules. Medicine: The compound is explored for its potential therapeutic applications, including its use in cancer treatment and antimicrobial agents. Industry: It is utilized in the electronics industry for the fabrication of gold-based materials and devices.

Mecanismo De Acción

The mechanism by which Tetrabutylammonium Diiodoaurate exerts its effects involves the interaction of the gold(I) ion with various molecular targets. The gold(I) ion can bind to thiol groups in proteins and enzymes, leading to the inhibition of biological processes. The pathways involved include the disruption of cellular respiration and the induction of oxidative stress.

Comparación Con Compuestos Similares

Tetrabutylammonium Chloroaurate: Contains a gold(I) ion coordinated to chloride ions instead of iodide ions.

Tetrabutylammonium Bromoaurate: Contains a gold(I) ion coordinated to bromide ions.

Uniqueness:

Tetrabutylammonium Diiodoaurate is unique due to its higher reactivity compared to its chloride and bromide counterparts. The iodide ligands provide greater stability and facilitate various chemical transformations.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and reactivity make it a valuable compound in various fields.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Tetrabutylammonium diiodoaurate (TBA[AuI2]) is an organometallic compound that has garnered attention for its potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of TBA[AuI2], highlighting its synthesis, characterization, and biological implications based on recent research findings.

This compound is synthesized through the reaction of tetrabutylammonium iodide with gold(III) iodide. The resulting compound is characterized by its molecular formula and a molecular weight of approximately 693.24 g/mol. The synthesis typically involves mechanochemical methods, which allow for efficient conversion of gold into soluble salts without the need for harsh chemical conditions .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 693.24 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in ethanol |

Biological Activity

The biological activity of TBA[AuI2] is primarily related to its interactions with cellular components and its potential therapeutic applications. Research indicates that gold compounds, including TBA[AuI2], exhibit significant antimicrobial properties, making them candidates for developing new antimicrobial agents.

Antimicrobial Properties

TBA[AuI2] has shown effectiveness against various bacterial strains. Studies have demonstrated that gold compounds can disrupt bacterial cell membranes and inhibit essential cellular processes, leading to increased bacterial cell death. The mechanism of action is thought to involve the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA and proteins .

Case Study: Antimicrobial Activity Assessment

In a controlled study, TBA[AuI2] was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for conventional antibiotics.

- The compound demonstrated a rapid bactericidal effect, with a reduction in viable cell counts observed within hours of exposure.

The precise mechanisms underlying the biological activity of TBA[AuI2] are still being elucidated. However, several pathways have been proposed:

- Oxidative Stress Induction : TBA[AuI2] may induce oxidative stress in bacterial cells, leading to cell death through apoptosis-like mechanisms.

- Protein Interaction : Gold compounds can interact with thiol groups in proteins, potentially altering their function and stability.

Applications in Medicine

The unique properties of TBA[AuI2] extend beyond antimicrobial activity. Its potential applications include:

- Anticancer Therapy : Preliminary studies suggest that gold compounds can inhibit tumor growth by interfering with cancer cell proliferation.

- Drug Delivery Systems : Due to their ability to form stable complexes with various biomolecules, TBA[AuI2] could be utilized in targeted drug delivery systems.

Propiedades

IUPAC Name |

diiodogold(1-);tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.Au.2HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPICULSEVGYZBD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.I[Au-]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36AuI2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50481-03-3 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, diiodoaurate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50481-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Raman spectra analysis for Tetrabutylammonium Diiodoaurate (I)?

A1: Raman spectroscopy is a powerful tool for characterizing the structure and purity of chemical compounds. In the case of this compound (I) (TBA-AuI2), previous studies reported Raman bands around 110 cm−1. This research demonstrated that these bands were actually due to the presence of I3− impurities in the samples []. By carefully purifying TBA-AuI2, the researchers obtained Raman spectra without these impurity bands, providing a more accurate representation of the compound's vibrational characteristics. This accurate characterization is essential for understanding its properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.